![molecular formula C22H18N2O2 B2376071 N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-27-8](/img/structure/B2376071.png)

N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

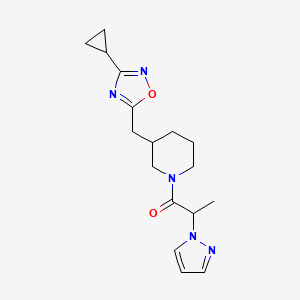

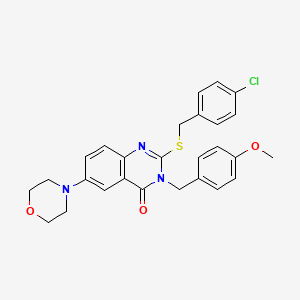

“N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a furo[3,2-b]pyridine core, which is a bicyclic system with a furan ring fused with a pyridine ring . The molecule also has amide (-CONH2), benzyl (C6H5CH2-), and methyl (-CH3) functional groups.

Molecular Structure Analysis

The molecular formula of the compound is C22H18N2O2, and its molecular weight is 342.398. The presence of the nitrogen in the pyridine ring and the oxygen in the furan ring can contribute to the compound’s reactivity. The amide group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis

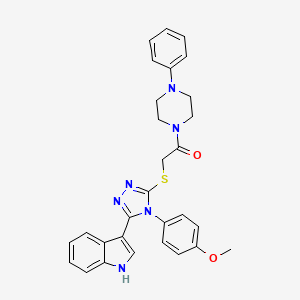

The chemical reactions of this compound would largely depend on the conditions and the reagents used. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The furan ring, being an aromatic ether, can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the amide group could make it polar and potentially soluble in polar solvents. The aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen

Chemical Modifications for Enhanced Biological Properties

A study by Ukrainets et al. (2015) explored chemical modifications in pyridine moieties, like N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide, to enhance their biological properties. They focused on optimizing the pyrido[1,2-a]pyrimidine nucleus through methyl group displacement. This led to the development of compounds with potential analgesic properties, confirmed through an "acetic acid writhing" model. The findings suggest that such modifications can significantly increase the biological activity of para-substituted derivatives (Ukrainets et al., 2015).

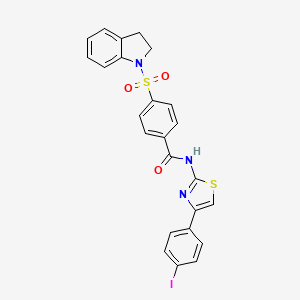

Synthesis of Derivatives for Antimicrobial Activity

Zhuravel et al. (2005) synthesized novel derivatives of similar compounds by reacting pyridoxal hydrochloride with various N-arylcyanoacetamides. These derivatives displayed significant antibacterial and antifungal activities, comparing favorably with standard drugs. This research highlights the potential of N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide derivatives in developing effective antimicrobial agents (Zhuravel et al., 2005).

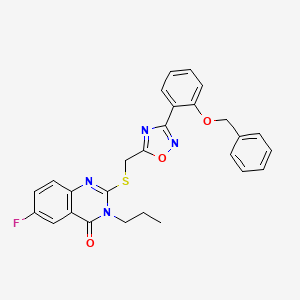

Exploration in Synthesizing Furo[2,3-b]pyridines

Antonov et al. (2021) investigated the synthesis of furo[2,3-b]pyridines, which share a similar structural framework with N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide. They studied the reaction of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate to form related compounds. This research offers insights into creating novel furo[2,3-b]pyridine structures that could have applications in various scientific fields (Antonov et al., 2021).

Capillary Electrophoresis of Related Compounds

Ye et al. (2012) conducted a study on the capillary electrophoretic separation of compounds closely related to N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide. They developed a methodology for analyzing such compounds, offering a useful technique for quality control in pharmaceutical research (Ye et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-16-12-13-20-19(23-16)14-21(26-20)22(25)24(18-10-6-3-7-11-18)15-17-8-4-2-5-9-17/h2-14H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJAPQVDUBPPRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2375991.png)

![N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2375999.png)

![2-(4-ethylphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2376004.png)

![7-(5-Bromo-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2376006.png)

![N-[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2376007.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2376008.png)

![N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2376011.png)